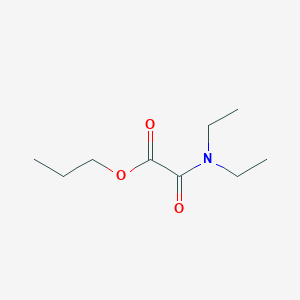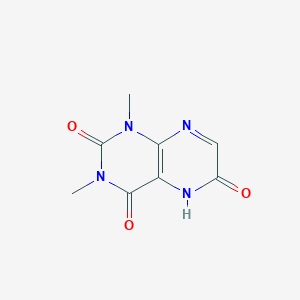![molecular formula C18H18Cl2N2O2 B14546216 N-tert-Butyl-N'-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea CAS No. 61706-10-3](/img/structure/B14546216.png)
N-tert-Butyl-N'-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N’-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea is an organic compound belonging to the class of N-phenylureas. This compound is characterized by the presence of a phenyl group linked to one nitrogen atom of a urea group, with additional tert-butyl and chlorobenzoyl substituents. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea typically involves the reaction of 3-chloro-4-(4-chlorobenzoyl)aniline with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N-tert-Butyl-N’-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different nucleophiles.
Scientific Research Applications
N-tert-Butyl-N’-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Properties
CAS No. |
61706-10-3 |
|---|---|
Molecular Formula |
C18H18Cl2N2O2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
1-tert-butyl-3-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-18(2,3)22-17(24)21-13-8-9-14(15(20)10-13)16(23)11-4-6-12(19)7-5-11/h4-10H,1-3H3,(H2,21,22,24) |
InChI Key |
OMGPIBSTUXJWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sulfuric acid;2-[2-(1,2-thiazol-3-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B14546136.png)

![[1,4-Phenylenebis(oxy)]bis(N,N,1,1-tetramethylsilanamine)](/img/structure/B14546144.png)
![Ethanol, 2-[(3,3-diethoxypropyl)methylamino]-](/img/structure/B14546148.png)
![2-Chloroethyl {[3-(hexyloxy)phenyl]methyl}carbamate](/img/structure/B14546151.png)

![3,3'-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile](/img/structure/B14546162.png)
![Benzenamine, 4-methoxy-N-[(5-nitro-2-thienyl)methylene]-](/img/structure/B14546164.png)

![4-Chloro-2-[(methylsulfanyl)(phenyl)methyl]aniline](/img/structure/B14546180.png)

![2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14546200.png)
![1,1'-[(Methoxymethylene)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14546202.png)

